4-Pentyldibenzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

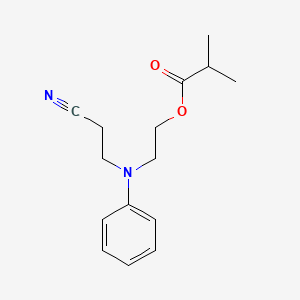

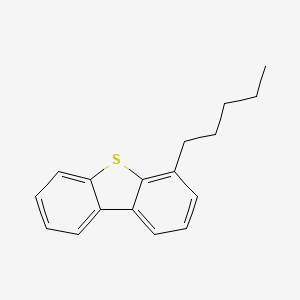

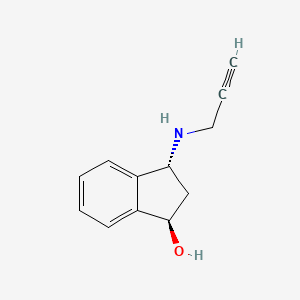

4-Pentyldibenzothiophene is a chemical compound with the molecular formula C17H18S . It is a derivative of dibenzothiophene, which consists of two benzene rings fused to a central thiophene ring .

Molecular Structure Analysis

The molecular structure of 4-Pentyldibenzothiophene consists of a thiophene ring fused with two benzene rings, with a pentyl group attached . The exact structure can be visualized using molecular modeling software .Aplicaciones Científicas De Investigación

Adsorption and Desulfurization : 4-Pentyldibenzothiophene derivatives, such as 4,6-dimethyldibenzothiophene (4,6-DMDBT), are studied for their adsorption properties. One study found that the capacity for 4,6-DMDBT removal increases with an increase in the volume of pores similar in size to 4,6-DMDBT molecules, highlighting its potential in desulfurization processes (Triantafyllidis & Deliyanni, 2014).

Molecular Tracers in Oil Reservoirs : Alkyldibenzothiophenes, a group including 4-Pentyldibenzothiophene, are used as molecular tracers to characterize organic maturity and oil migration. This application is particularly useful in oil field exploration and analysis (Wang et al., 2004).

Catalysis and Hydrodesulfurization : Several studies have focused on the role of 4-Pentyldibenzothiophene derivatives in hydrodesulfurization, a key process in fuel purification. For instance, research on the hydrodesulfurization of alkyldibenzothiophenes, including 4,6-dimethyldibenzothiophene, over various catalysts has provided insights into the kinetics and mechanisms involved in these reactions (Meille et al., 1997; Macaud et al., 2000).

Liquid Phase Adsorption : 4-Pentyldibenzothiophene derivatives' utility in liquid phase adsorption, particularly in the removal of organosulfur compounds from fuels, has been demonstrated. Research suggests that the size and shape of the pores in microporous coordination polymers are crucial for adsorption capacity (Cychosz, Wong-Foy, & Matzger, 2008).

Liquid Crystalline Mixtures : The study of compounds like 4-pentylphenyl-4′-pentoxythiobenzoate, closely related to 4-Pentyldibenzothiophene, has contributed to understanding the phase behavior and thermal properties of novel liquid crystalline mixtures (Chruściel, Wojciechowska, Ossowska-Chruściel, Rudzki, & Zalewski, 2007).

Propiedades

IUPAC Name |

4-pentyldibenzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18S/c1-2-3-4-8-13-9-7-11-15-14-10-5-6-12-16(14)18-17(13)15/h5-7,9-12H,2-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJPTBZXKXFJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703427 |

Source

|

| Record name | 4-Pentyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentyldibenzothiophene | |

CAS RN |

147792-34-5 |

Source

|

| Record name | 4-Pentyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity)](/img/no-structure.png)

![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)

![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)